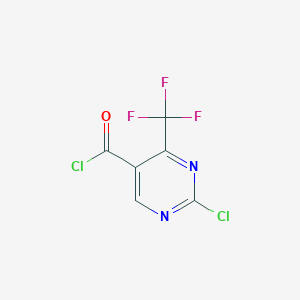

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Description

The exact mass of the compound 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRSILVUNQWNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371543 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154934-99-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154934-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154934-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS No. 154934-99-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key building block in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, provides experimentally-derived protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutic agents, particularly as an intermediate for kinase and NF-κB signaling pathway inhibitors. All quantitative data is presented in clear, tabular format, and key experimental workflows and biological pathways are illustrated with detailed diagrams.

Introduction

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a highly reactive trifluoromethyl-substituted pyrimidine derivative. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the pyrimidine ring, make it a valuable electrophilic reagent in organic synthesis. The presence of a chloro substituent at the 2-position and a carbonyl chloride at the 5-position provides two reactive sites for nucleophilic substitution and acylation reactions, respectively. This dual reactivity allows for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of biologically active compounds.[1] Its CAS number is 154934-99-3.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 154934-99-3 | [2] |

| Molecular Formula | C₆HCl₂F₃N₂O | [2] |

| Molecular Weight | 244.99 g/mol | [2] |

| Physical Form | Liquid | |

| Flash Point | 54 °C at 0.15 mm Hg | |

| Storage Temperature | 2-8 °C | |

| Purity | Typically ≥97% | |

| InChI Key | BTRSILVUNQWNDR-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is typically achieved from its corresponding carboxylic acid precursor, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation, commonly employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

Experimental Protocol:

A solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is treated with an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is heated to reflux and stirred for several hours until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, which can often be used in the next step without further purification.[5]

Reactivity and Applications in Drug Discovery

The primary utility of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in drug discovery lies in its ability to act as an acylating agent, readily reacting with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is central to its use as a scaffold for building a diverse library of compounds for biological screening.

Amide Formation

The reaction with primary or secondary amines to form the corresponding carboxamides is a particularly important application, as the amide bond is a cornerstone of many pharmaceutical structures.

Experimental Protocol for Amide Synthesis:

To a stirred solution of a primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, a solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1 equivalent) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Role in Targeting the NF-κB Signaling Pathway

Derivatives of 2-Chloro-4-(trifluoromethyl)pyrimidine have been investigated as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, survival, and immune responses.[7] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[7][8]

The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α).[1] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[1] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[1] This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[1][7] Small molecule inhibitors derived from pyrimidine scaffolds can interfere with this pathway at various stages, such as inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.[6][8]

Safety Information

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

| Hazard Information | Description | Reference(s) |

| Signal Word | Danger | [9] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [9] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [9] |

Conclusion

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a versatile and valuable reagent for the synthesis of complex organic molecules. Its well-defined reactivity allows for the efficient construction of pyrimidine-based compounds with potential applications in both the pharmaceutical and agrochemical industries. The ability to readily form amide bonds makes it a particularly useful building block in drug discovery programs targeting a wide range of biological targets, including critical signaling pathways like NF-κB. Proper handling and an understanding of its reactivity are essential for its safe and effective use in a research and development setting.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 154934-99-3 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride AKSci Z2530 [aksci.com]

Technical Guide: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key intermediate in the development of pharmacologically active compounds.

Synthesis Pathway Overview

The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is achieved through a robust three-step process. The pathway commences with the commercially available Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which undergoes hydrolysis to yield the corresponding carboxylic acid. Subsequent chlorination of the carboxylic acid furnishes the target acid chloride.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis pathway.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Purity |

| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 187035-79-6 | C₈H₆ClF₃N₂O₂ | 254.59 | Colorless liquid | ≥98% |

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 188781-17-1 | C₆H₂ClF₃N₂O₂ | 226.54 | Solid | >95% |

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | 154934-99-3 | C₆HCl₂F₃N₂O | 244.99 | Liquid | ≥97% |

Experimental Protocols

The following protocols are based on established chemical transformations and literature precedents for similar substrates.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

This step involves the basic hydrolysis of the starting ester.

Materials:

-

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of sodium hydroxide (1.5 equivalents) to the flask.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a solid.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

This final step is a chlorination reaction using thionyl chloride.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

An inert solvent such as toluene

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and the inert solvent.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add thionyl chloride (2.0 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride can be used directly in the next step or purified by vacuum distillation.

Application in Drug Discovery: Inhibition of NF-κB and AP-1 Signaling

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a crucial building block for the synthesis of a class of compounds that inhibit the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). These transcription factors are implicated in the regulation of genes involved in inflammation and cell proliferation. By reacting the acid chloride with various amines, a library of pyrimidine-5-carboxamide derivatives can be generated, which are then screened for their inhibitory activity.

Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details potential starting materials, step-by-step experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a versatile building block in organic synthesis. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of parent molecules, while the chloro and carbonyl chloride functionalities provide reactive sites for further molecular elaboration. This guide outlines two primary synthetic strategies for obtaining this valuable compound, starting from either uracil or ethyl trifluoroacetoacetate.

Synthetic Pathways

Two plausible synthetic routes for the preparation of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride are presented below. Each pathway involves a multi-step synthesis, with the choice of route often depending on the availability of starting materials and desired scale of production.

Pathway 1: Synthesis Starting from Uracil

This pathway involves the initial trifluoromethylation of commercially available uracil, followed by chlorination to yield a key intermediate, which can then be further functionalized.

Pathway 2: Synthesis Starting from Ethyl Trifluoroacetoacetate

This route utilizes a condensation reaction to construct the pyrimidine ring system with the desired substituents at the 4 and 5 positions.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the proposed synthetic pathways.

Pathway 1: Detailed Protocols

Step 1: Synthesis of 5-(Trifluoromethyl)uracil

This procedure is adapted from a patented method for the trifluoromethylation of uracil.

-

Materials:

-

Uracil

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)

-

tert-Butyl hydroperoxide (70% aqueous solution)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a suitable reactor, charge uracil (1.0 eq), sodium trifluoromethanesulfinate (2.9 eq), ferrous sulfate heptahydrate (catalytic amount), and water.

-

Heat the resulting suspension to 40°C.

-

Slowly add tert-butyl hydroperoxide (5.0 eq) to the mixture while maintaining the internal temperature between 55-75°C.

-

After the addition is complete, stir the mixture at 50-60°C for 0.5 to 1.0 hour.

-

Monitor the reaction by HPLC until the ratio of uracil to 5-(trifluoromethyl)uracil is less than 3:97.

-

Upon completion, the product can be isolated by extraction with ethyl acetate or by concentrating the aqueous phase and filtering the precipitate.

-

Step 2: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This step involves the chlorination of the intermediate 5-(trifluoromethyl)uracil.

-

Materials:

-

5-(Trifluoromethyl)uracil

-

Phosphoryl chloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

Phosphoric acid (H₃PO₄) (optional)

-

n-Butyl acetate

-

Methyl tertiary butyl ether (MTBE)

-

Concentrated HCl

-

-

Procedure:

-

In a reactor, suspend 5-(trifluoromethyl)uracil (1.0 eq) in phosphoryl chloride (5.2 eq).

-

Optionally, add a catalytic amount of phosphoric acid (0.13 eq).

-

Add diisopropylethylamine (1.69 eq) dropwise to the suspension.

-

Heat the reaction mixture to 110-120°C, at which point the solution should become clear.

-

Monitor the reaction by HPLC. The reaction is typically complete in 7-8 hours.

-

Cool the reaction to room temperature and add n-butyl acetate.

-

Distill off excess POCl₃ and some n-butyl acetate under reduced pressure.

-

Slowly add the resulting dark solution to a mixture of concentrated HCl and MTBE, keeping the temperature below 20°C.

-

Separate the organic phase and extract the aqueous phase with MTBE.

-

Combine the organic phases and wash with water until the pH is approximately 5-6.

-

The solvent can then be removed under reduced pressure to yield the product.

-

Note on Pathway 1: This pathway leads to 2,4-dichloro-5-(trifluoromethyl)pyrimidine. To obtain the target 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, further synthetic transformations would be required to introduce a carbonyl group at the 5-position, which is a significant modification and not directly addressed in the cited literature. Pathway 2 is a more direct route to the target molecule.

Pathway 2: Detailed Protocols

Step 1: Synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

This step can be achieved through a Biginelli-type condensation reaction.

-

Materials:

-

Ethyl trifluoroacetoacetate

-

Urea or Thiourea

-

An aldehyde equivalent (e.g., triethyl orthoformate)

-

Acid or base catalyst (e.g., HCl, sodium ethoxide)

-

Ethanol

-

-

General Procedure (Acid-Catalyzed):

-

In a round-bottom flask, combine ethyl trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and triethyl orthoformate (1.2 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the product.

-

Step 2: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

This step involves the chlorination of the hydroxyl group on the pyrimidine ring.

-

Materials:

-

Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Phosphoryl chloride (POCl₃)

-

A base (e.g., N,N-dimethylaniline or DIPEA) (optional)

-

-

Procedure:

-

Carefully add ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) to an excess of phosphoryl chloride (POCl₃).

-

Optionally, a tertiary amine base can be added to scavenge the HCl produced.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

-

Step 3: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or a mixture of THF and water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in methanol or a THF/water mixture.

-

Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq).

-

Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with concentrated HCl.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

Step 4: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

This is the final step to convert the carboxylic acid to the desired acid chloride.

-

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

-

Procedure using Thionyl Chloride:

-

In a flame-dried flask under a nitrogen atmosphere, suspend 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude acid chloride can be used directly or purified by vacuum distillation.

-

-

Procedure using Oxalyl Chloride:

-

In a flame-dried flask under a nitrogen atmosphere, suspend 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude product.

-

Data Presentation

The following table summarizes the key intermediates and the final product with their relevant chemical data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-(Trifluoromethyl)uracil | C₅H₃F₃N₂O₂ | 180.09 | 66-23-9 |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 3932-97-6 |

| Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | C₈H₇F₃N₂O₃ | 252.15 | 154934-97-1 |

| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C₈H₆ClF₃N₂O₂ | 270.59 | 187035-79-6 |

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | C₆H₂ClF₃N₂O₂ | 242.54 | 188781-17-1 |

| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | C₆HCl₂F₃N₂O | 260.99 | 154934-99-3 |

Conclusion

This technical guide has outlined two primary synthetic routes for the preparation of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. While the pathway starting from uracil provides a route to a related dichlorinated pyrimidine, the synthesis commencing with ethyl trifluoroacetoacetate appears to be a more direct and versatile approach to the target molecule. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized by researchers for their specific needs. It is crucial for all procedures to be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Chemical Reactivity of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure incorporates a pyrimidine ring, a trifluoromethyl group, a chlorine atom, and a reactive acyl chloride moiety. This unique combination of functional groups provides multiple reaction sites, making it a versatile building block for the synthesis of complex molecular architectures.

The primary value of this reagent lies in its bifunctional nature. The acyl chloride group is highly susceptible to nucleophilic acyl substitution, providing a straightforward route to amides, esters, and ketones. Concurrently, the 2-chloro substituent on the electron-deficient pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing trifluoromethyl group further enhances the reactivity of both sites. This guide provides a comprehensive overview of its chemical properties, core reactivity, and synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is presented below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 154934-99-3 | [1] |

| Molecular Formula | C₆HCl₂F₃N₂O | [1] |

| Molecular Weight | 244.99 g/mol | [1] |

| Physical Form | Colorless to light yellow liquid | |

| Melting Point | 158 °C | [2] |

| Boiling Point | 54 °C at 0.15 mmHg | [2] |

| Density | ~1.658 g/cm³ | [2] |

| Refractive Index | 1.513 | [2] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

| Purity | ≥97% |

Core Chemical Reactivity

The reactivity of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is dominated by two primary pathways: nucleophilic acyl substitution at the carbonyl chloride and nucleophilic aromatic substitution at the 2-position of the pyrimidine ring.

Nucleophilic Acyl Substitution

The acyl chloride is the most reactive site on the molecule. It readily undergoes nucleophilic acyl substitution via a tetrahedral addition-elimination mechanism.[3] This reaction pathway is fundamental to forming a wide array of derivatives.

-

Reaction with Amines: Forms corresponding amides. This is one of the most common and crucial reactions in drug discovery for creating carboxamide derivatives, which are vital for biological activity in certain therapeutic targets.[4]

-

Reaction with Alcohols: Forms corresponding esters.

-

Reaction with Water: Hydrolyzes to the corresponding carboxylic acid, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.[4]

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

The general reactivity order for carboxylic acid derivatives is Acid Chlorides > Anhydrides > Esters > Amides.[3] The high reactivity of the acyl chloride allows for reactions to proceed under mild conditions.

Caption: Primary reaction pathways for the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing effect of the trifluoromethyl group at the C4 position, thereby activating the C2-Cl bond for nucleophilic attack. Common nucleophiles for this type of reaction include amines, thiols, and alkoxides. The reaction proceeds through a Meisenheimer-like intermediate.

Caption: Generalized SNAr mechanism on the pyrimidine ring.

Experimental Protocols

While specific literature protocols for this exact molecule are proprietary, standard organic synthesis procedures for acyl chlorides are directly applicable. Below is a representative protocol for the synthesis of an amide derivative.

Protocol: Synthesis of N-benzyl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide

1. Materials and Equipment:

-

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

-

Benzylamine

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

2. Procedure:

-

Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.05 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide.

Caption: Experimental workflow for a typical amide coupling reaction.

Applications in Drug Discovery and Agrochemicals

This reagent is a valuable intermediate in the synthesis of biologically active molecules.

-

Pharmaceuticals: The pyrimidine scaffold is a common feature in many therapeutic agents. The ability to easily generate carboxamide derivatives at the 5-position is particularly important, as this functionality has been shown to be crucial for the biological activity of inhibitors targeting transcription factors like NF-κB and AP-1, which are significant in inflammatory diseases.[4] It has also been used as an active pharmaceutical ingredient for treating conditions like Rett Syndrome and acute coronary syndrome.[2]

-

Agrochemicals: Pyrimidine derivatives are widely used in the agrochemical industry. This compound serves as a precursor for anti-microbial agents designed to protect crops from diseases and pests, thereby improving agricultural output.[2]

Safety and Handling

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a reactive and hazardous chemical that must be handled by qualified personnel using appropriate personal protective equipment (PPE).

-

GHS Signal Word: Danger[5]

-

Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Keep away from moisture, as it reacts to release HCl gas.

-

Store under an inert atmosphere at the recommended temperature (2-8°C).[2]

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Conclusion

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a powerful and versatile synthetic intermediate. Its dual reactivity, stemming from a highly labile acyl chloride group and an activated chloro-pyrimidine core, allows for sequential and controlled functionalization. This enables the efficient construction of diverse molecular libraries and targeted synthesis of complex molecules, making it an indispensable tool for researchers in the pharmaceutical and agrochemical industries. Proper understanding of its reactivity and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]

- 5. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | 154934-99-3 [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 154934-99-3 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride AKSci Z2530 [aksci.com]

Safety and handling of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). All handling and experimental work should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.

General Information

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a fluorinated pyrimidine derivative that serves as a key building block in the synthesis of complex organic molecules.[1] Its structural features, including a reactive acyl chloride group and an electron-deficient pyrimidine ring substituted with a trifluoromethyl group, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] It is utilized in the production of active pharmaceutical ingredients (APIs) for conditions such as Rett Syndrome and acute coronary syndrome, and as an anti-microbial agent in agriculture.[2]

| Identifier | Value |

| CAS Number | 154934-99-3[2][3] |

| Molecular Formula | C₆HCl₂F₃N₂O[2][3] |

| Molecular Weight | 244.99 g/mol [2][3] |

| Synonyms | 2-chloro-4-trifluoromethyl-pyrimidin-5-carbonyl chloride, 2-Chloro-5-(chlorocarbonyl)-4-(trifluoromethyl)pyrimidine[2] |

Physical and Chemical Properties

This compound is typically a colorless liquid.[2] All personnel should be thoroughly familiar with its properties before handling.

| Property | Value |

| Physical Form | Liquid |

| Melting Point | 158 °C (Note: This value from one source appears anomalous for a liquid and may refer to a related compound)[2] |

| Boiling Point | 54 °C @ 0.15 mmHg[2] |

| Density | 1.658 g/cm³[2] |

| Flash Point | 153 °C[2] |

| Refractive Index | 1.513[2] |

| Vapor Pressure | 0.001 mmHg @ 25 °C[2] |

Hazard Identification and Safety

This chemical is classified as hazardous and corrosive. Strict adherence to safety protocols is mandatory.

GHS Classification:

-

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger

| Code | Hazard Statement |

| H314 | Causes severe skin burns and eye damage. |

| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |

| P232 | Protect from moisture. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P405 | Store locked up.[4][5] |

Handling, Storage, and Disposal

4.1 Engineering Controls Work should be performed exclusively in a well-ventilated chemical fume hood.[6] Ensure that eyewash stations and safety showers are in close proximity and readily accessible.[4][6]

4.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

4.3 Handling and Storage

-

Handling: Do not get in eyes, on skin, or on clothing.[6] Avoid breathing vapors or mist.[4] Protect from moisture, as the compound reacts with water. Keep away from heat and sources of ignition.[6]

-

Storage: Store under an inert gas (nitrogen or argon) at 2-8°C.[2] Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6] Store locked up.[4]

4.4 Spill and Disposal

-

Spill Response: Evacuate personnel to a safe area.[5] Absorb spills with an inert absorbent material (e.g., diatomite, universal binders) and collect in a suitable, closed container for disposal.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Reactivity and Stability

-

Reactivity: As an acyl chloride, it is highly reactive towards nucleophiles. It will react exothermically with water, alcohols, and amines.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong alkalis, and reducing agents.[5][7]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][6][7]

Experimental Protocols

6.1 Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

This protocol describes a general method for the synthesis of the title compound from its corresponding carboxylic acid using thionyl chloride (SOCl₂), a common chlorinating agent.[1]

Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq).

-

Reagent Addition: Suspend the carboxylic acid in excess thionyl chloride (SOCl₂, ~5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by TLC or by observing the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).

-

Purification: The resulting crude 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride can often be used directly or purified further by vacuum distillation to yield the final product as a colorless liquid.

6.2 Synthesis of an Amide Derivative (General Protocol)

This protocol outlines the reaction of the title compound with a primary or secondary amine to form a pyrimidine-5-carboxamide derivative, a common transformation in drug discovery.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams illustrate the synthetic utility of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride.

References

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key building block in medicinal chemistry. The document details its historical context through patent literature, outlines detailed experimental protocols for its synthesis from its carboxylic acid precursor, and presents key quantitative data in a structured format. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic pathways, offering a clear and concise reference for researchers in drug discovery and development.

Introduction and Historical Context

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS Number: 154934-99-3) is a highly reactive intermediate crucial for the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. Its trifluoromethyl and chloro-substituted pyrimidine core makes it a valuable scaffold for developing novel therapeutic agents.

The "discovery" of this compound is not marked by a singular event but is documented through its emergence as a critical intermediate in patent literature focused on the synthesis of new active pharmaceutical ingredients. One of the earliest and most detailed accounts of its preparation is found in the international patent application WO2007131931A1 , filed by F. Hoffmann-La Roche AG. This patent, centered on pyrimidine derivatives as corticotropin-releasing hormone (CRH-R1) antagonists, outlines the synthesis of the carbonyl chloride from its corresponding carboxylic acid. This initial disclosure laid the groundwork for its subsequent use in various drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is provided in the table below.

| Property | Value | Reference |

| CAS Number | 154934-99-3 | N/A |

| Molecular Formula | C₆HCl₂F₃N₂O | N/A |

| Molecular Weight | 244.99 g/mol | N/A |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 54°C @ 0.15 mm Hg | [1] |

| Density | 1.658 g/cm³ | [1] |

Synthetic Pathways

The primary and most documented route for the synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride involves a two-step process starting from ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This process includes the hydrolysis of the ester to the corresponding carboxylic acid, followed by chlorination to the final acid chloride.

Experimental Protocols

The following experimental protocols are adapted from the procedures described in patent WO2007131931A1 .

Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Experimental Workflow:

Procedure:

To a solution of ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 g, 3.7 mmol) in ethanol (20 mL) is added a solution of sodium hydroxide (0.3 g, 7.4 mmol) in water (10 mL). The resulting mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water (20 mL) and acidified to pH 2 with 1 M hydrochloric acid. The aqueous phase is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Quantitative Data:

| Parameter | Value |

| Yield | 0.8 g (95%) |

| Appearance | White solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.15 (s, 1H) |

| MS (ESI) | m/z = 225.0 [M-H]⁻ |

Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Experimental Workflow:

Procedure:

A suspension of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (0.8 g, 3.5 mmol) in toluene (15 mL) is treated with thionyl chloride (1.3 mL, 17.6 mmol) and a catalytic amount of N,N-dimethylformamide (1 drop). The reaction mixture is heated to reflux for 2 hours. The solvent is then removed under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, which is typically used in the next step without further purification.

Quantitative Data:

| Parameter | Value |

| Yield | 0.86 g (quantitative) |

| Appearance | Light yellow oil |

Applications in Drug Discovery

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride serves as a versatile intermediate for the synthesis of various biologically active compounds. Its primary application lies in the acylation of amines and other nucleophiles to introduce the 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide moiety, a key pharmacophore in several classes of therapeutic agents. For instance, in the aforementioned patent WO2007131931A1 , it is reacted with various amines to produce CRH-R1 antagonists for the potential treatment of depression and anxiety.

Conclusion

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a fundamentally important building block in modern medicinal chemistry. Its documented synthesis, primarily outlined in patent literature, provides a reliable and high-yielding route for its preparation. The detailed protocols and structured data presented in this guide offer a valuable resource for researchers and scientists, facilitating its application in the development of novel pharmaceuticals. The visual representations of the synthetic pathways further enhance the clarity and accessibility of this information for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine-5-carboxamides using 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrimidine-5-carboxamides, a class of compounds with significant interest in medicinal chemistry, utilizing 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride as a key starting material. The resulting carboxamide derivatives have shown potential as modulators of important biological pathways, including those involved in inflammation and cancer.

Introduction

Pyrimidine-5-carboxamides are a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The use of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride as a precursor allows for the direct and efficient introduction of various amine functionalities at the 5-position of the pyrimidine ring. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds, while the chloro-substituent at the 2-position offers a handle for further chemical modifications.

Notably, derivatives of this class have been identified as potent inhibitors of the NF-κB and AP-1 signaling pathways, which are critical regulators of immune and inflammatory responses.[1][2][3][4] Dysregulation of these pathways is implicated in numerous diseases, making inhibitors of these pathways attractive therapeutic targets.

Synthetic Overview

The synthesis of pyrimidine-5-carboxamides from 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a straightforward N-acylation reaction. The reaction proceeds via a nucleophilic acyl substitution where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. A base is typically employed to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Figure 1. General synthesis of pyrimidine-5-carboxamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Pyrimidine-5-carboxamides

This protocol describes the synthesis of N-aryl pyrimidine-5-carboxamides, exemplified by the reaction with aniline derivatives.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Anhydrous base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the substituted aniline and the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the anhydrous base to the stirred solution.

-

In a separate flask, dissolve 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in the anhydrous solvent.

-

Add the solution of the acyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl pyrimidine-5-carboxamide.

Quantitative Data

The following table summarizes representative yields for the synthesis of various N-substituted pyrimidine-5-carboxamides based on analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

| Amine Substrate | Product | Yield (%) | Reference |

| 3,5-Bis(trifluoromethyl)aniline | 2-Chloro-4-(trifluoromethyl)-N-(3,5-bis(trifluoromethyl)phenyl)pyrimidine-5-carboxamide | Not specified, but potent inhibitor | [1][2] |

| Substituted Anilines | N-(2-chloro-4-(trifluoromethyl)phenyl)-...-oxopyrimidine-5-carboxamides | 55 - 75 |

Applications in Drug Discovery

Inhibition of NF-κB and AP-1 Signaling Pathways

A key application of pyrimidine-5-carboxamides derived from 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) transcription factors.[1][2][4] These transcription factors are crucial in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[][6]

The compound 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide has been identified as a potent inhibitor of both NF-κB and AP-1 mediated gene expression.[1][2] This dual inhibition makes such compounds valuable tools for studying these signaling pathways and as starting points for the development of novel anti-inflammatory and immunosuppressive agents.

Signaling Pathway Diagram

Figure 2. Inhibition of NF-κB and AP-1 signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of pyrimidine-5-carboxamides as signaling pathway inhibitors.

Figure 3. Workflow for synthesis and evaluation.

Conclusion

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a valuable and reactive building block for the synthesis of a diverse library of pyrimidine-5-carboxamides. The straightforward N-acylation protocols described herein provide an efficient means to access these compounds. The demonstrated activity of derivatives as inhibitors of the NF-κB and AP-1 signaling pathways highlights the potential of this chemical class in the development of novel therapeutics for inflammatory diseases and other conditions characterized by the dysregulation of these pathways. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties.

References

- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a key building block in medicinal chemistry, valued for its role as a versatile reagent in the synthesis of a wide array of biologically active molecules. Its trifluoromethyl and chloro substituents on the pyrimidine ring are crucial for modulating the physicochemical properties and biological activity of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this reagent in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antifungal research.

Medicinal Chemistry Applications

Derivatives synthesized from 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride have demonstrated significant potential across various therapeutic areas. The primary application involves the acylation of amines to form pyrimidine-5-carboxamides, which are central to the bioactivity of these compounds.

Anti-inflammatory Agents: A significant area of application is in the development of inhibitors of key inflammatory signaling pathways. Carboxamide derivatives have been shown to inhibit transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are pivotal in the inflammatory response. By blocking these pathways, these compounds can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.

Anticancer Therapeutics: The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride have been investigated for their antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell growth and survival.

Antifungal and Agrochemical Applications: Beyond human therapeutics, this reagent is utilized in the synthesis of compounds with potent antifungal activity, making it valuable in the agrochemical industry for crop protection.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride or its corresponding carboxylic acid, highlighting their biological activities.

Table 1: Anti-inflammatory Activity of Pyrimidine-5-carboxamide Derivatives

| Compound ID | Target | In Vitro Assay | IC₅₀ (µM) | Reference |

| 1 | NF-κB | Reporter Gene Assay | 0.03 | [1][2] |

| 1 | AP-1 | Reporter Gene Assay | 0.03 | [1][2] |

| 81 | NF-κB | Reporter Gene Assay | 0.04 | [1][2] |

| 81 | AP-1 | Reporter Gene Assay | 0.04 | [1][2] |

Table 2: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Cell Line | In Vitro Assay | Inhibition Rate (%) at 5 µg/mL | Reference |

| 5a | PC3 (Prostate) | MTT Assay | 45.3 | [3] |

| 5a | K562 (Leukemia) | MTT Assay | 38.7 | [3] |

| 5a | Hela (Cervical) | MTT Assay | 52.1 | [3] |

| 5a | A549 (Lung) | MTT Assay | 41.2 | [3] |

Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Fungal Strain | In Vitro Assay | Inhibition Rate (%) at 50 µg/mL | Reference |

| 5b | Botrytis cinerea | Mycelial Growth | 96.76 | [3] |

| 5j | Botrytis cinerea | Mycelial Growth | 96.84 | [3] |

| 5l | Botrytis cinerea | Mycelial Growth | 100 | [3] |

| 5v | Sclerotinia sclerotiorum | Mycelial Growth | 82.73 | [3] |

Experimental Protocols

This section provides detailed methodologies for the preparation of the title reagent and its subsequent use in the synthesis of a bioactive pyrimidine-5-carboxamide.

Protocol 1: Preparation of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride from 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq).

-

Suspend the carboxylic acid in anhydrous DCM or toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by observing the dissolution of the solid and the cessation of gas evolution.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of a Pyrimidine-5-carboxamide via Acylation of an Amine

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

-

Primary or secondary amine (e.g., aniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.0-1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution via a dropping funnel over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrimidine-5-carboxamide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride and a general experimental workflow for their synthesis and evaluation.

Caption: General workflow for synthesis and evaluation.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the AP-1 signaling pathway.

References

Application Notes and Protocols: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a key pharmaceutical intermediate in the synthesis of a novel class of potent anti-inflammatory and immunomodulatory agents. This document provides detailed application notes and experimental protocols for its use in the synthesis of N-aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides, which have been identified as inhibitors of the NF-κB and AP-1 signaling pathways. These pathways are critical in the cellular response to inflammation, and their inhibition represents a promising therapeutic strategy for a range of diseases.

Introduction

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The subject of these notes, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, is a reactive intermediate that allows for the straightforward introduction of a substituted pyrimidine scaffold into potential drug candidates. Specifically, it is a precursor for the synthesis of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a potent inhibitor of gene expression mediated by the transcription factors NF-κB and AP-1.[4] This compound has demonstrated activity in animal models of inflammation and immunosuppression.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is provided in the table below.

| Property | Value | Reference |

| CAS Number | 154934-99-3 | |

| Molecular Formula | C₆HCl₂F₃N₂O | |

| Molecular Weight | 244.99 g/mol | |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 54 °C at 0.15 mmHg |

Applications in Pharmaceutical Synthesis

The primary application of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is in the synthesis of N-aryl pyrimidine-5-carboxamides. These compounds have been investigated for their ability to inhibit key signaling pathways involved in inflammation and immune responses.

Synthesis of N-Aryl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides

The carbonyl chloride functional group of the intermediate is highly reactive towards nucleophiles, such as primary and secondary amines, leading to the formation of a stable amide bond. This reaction is a key step in the synthesis of a library of potential drug candidates. A general reaction scheme is presented below:

References

- 1. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Utility of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a highly reactive and versatile chemical intermediate. Its trifluoromethyl-substituted pyrimidine core is a privileged structure in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The acyl chloride functional group allows for straightforward nucleophilic acyl substitution reactions, providing efficient access to a diverse range of pyrimidine-5-carboxamides, esters, and thioesters.

These derivatives are of significant interest in drug discovery, particularly as modulators of key signaling pathways involved in inflammation and oncology. Notably, compounds synthesized from this intermediate have been identified as potent inhibitors of the transcription factors NF-κB (Nuclear Factor-kappa B) and AP-1 (Activator Protein-1), which are critical regulators of the immune response and are implicated in various diseases, including autoimmune disorders and cancer.[1][2]

Reactions with Nucleophiles: An Overview

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride readily reacts with a variety of nucleophiles (Nu-H), including amines, alcohols, and thiols, to yield the corresponding amide, ester, or thioester derivatives. The reaction is a classic nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.

Reactions with Amine Nucleophiles: Synthesis of Pyrimidine-5-Carboxamides

The reaction with primary and secondary amines is particularly well-documented and yields stable pyrimidine-5-carboxamide derivatives. These compounds have shown significant biological activity, particularly as inhibitors of inflammatory signaling pathways.[3]

Quantitative Data Summary

| Entry | Amine Nucleophile | Product | Yield (%) | Ref. |

| 1 | 3,5-bis(trifluoromethyl)aniline | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide | N/A | [2] |

| 2 | N,N-dimethylamine* | 2-(N,N-Dimethylamino)-4-(trifluoromethyl)-5-N-(3′,5′-dichlorophenyl)pyrimidinecarboxamide | 80% | [3] |

*Note: In this specific example, the reaction occurred at the 2-chloro position of a pre-formed carboxamide, demonstrating the reactivity of that site for further derivatization.[3]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamides

This protocol describes a general method for the acylation of an amine with 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride.

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

-

Substituted primary or secondary amine (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate (EtOAc))

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.2 eq)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., EtOAc) three times.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure pyrimidine-5-carboxamide.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR).

Protocol 2: General Synthesis of Esters and Thioesters

While specific examples are not detailed in the searched literature, a generalized protocol based on standard organic chemistry principles can be applied for the reaction with alcohols and thiols.

Procedure:

-

Follow steps 1-3 from Protocol 1, substituting the amine nucleophile with the desired alcohol or thiol (1.0 eq). The use of a non-nucleophilic base like pyridine or DIPEA is recommended.

-

The reaction may require gentle heating (40-50 °C) to proceed to completion. Monitor the reaction by TLC.

-

Follow workup and purification steps 6-11 from Protocol 1 to isolate the target ester or thioester.

Visualizations: Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrimidine-5-carboxamides from 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride.

Caption: General workflow for the synthesis of pyrimidine-5-carboxamides.

Target Signaling Pathway: NF-κB Inhibition

Derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide have been shown to inhibit the NF-κB signaling pathway.[1][3] This pathway is a cornerstone of inflammatory responses. The diagram below provides a simplified overview of the canonical NF-κB pathway and the point of inhibition.

Caption: Simplified canonical NF-κB signaling pathway and point of inhibition.

Applications in Drug Development